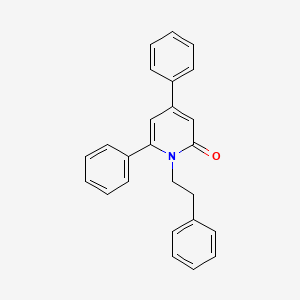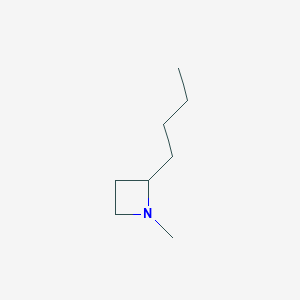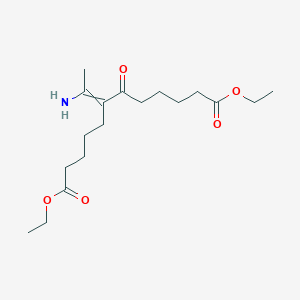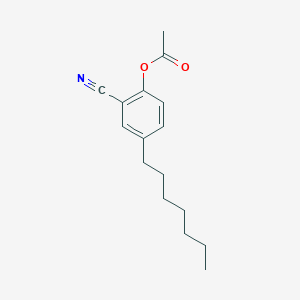
2-Cyano-4-heptylphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-4-heptylphenyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industry. This compound is characterized by the presence of a cyano group (-CN) and a heptyl chain (C7H15) attached to a phenyl ring, which is further esterified with an acetate group (-COOCH3).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-heptylphenyl acetate can be achieved through several methods. One common approach involves the esterification of 2-Cyano-4-heptylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
化学反応の分析
Types of Reactions
2-Cyano-4-heptylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-Cyano-4-heptylphenol and acetic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting the cyano group to an amine.
Substitution: Nitration uses a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be achieved with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 2-Cyano-4-heptylphenol and acetic acid.
Reduction: 2-Amino-4-heptylphenyl acetate.
Substitution: Various substituted derivatives of this compound, depending on the substituent introduced.
科学的研究の応用
2-Cyano-4-heptylphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Cyano-4-heptylphenyl acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Cyano-4-methylphenyl acetate: Similar structure but with a methyl group instead of a heptyl chain.
2-Cyano-4-ethylphenyl acetate: Similar structure but with an ethyl group instead of a heptyl chain.
2-Cyano-4-propylphenyl acetate: Similar structure but with a propyl group instead of a heptyl chain.
Uniqueness
2-Cyano-4-heptylphenyl acetate is unique due to its longer heptyl chain, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This makes it distinct from its shorter-chain analogs and can lead to different applications and functionalities.
特性
CAS番号 |
88134-03-6 |
|---|---|
分子式 |
C16H21NO2 |
分子量 |
259.34 g/mol |
IUPAC名 |
(2-cyano-4-heptylphenyl) acetate |
InChI |
InChI=1S/C16H21NO2/c1-3-4-5-6-7-8-14-9-10-16(19-13(2)18)15(11-14)12-17/h9-11H,3-8H2,1-2H3 |
InChIキー |
YBPKYNVPSINWEO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC(=C(C=C1)OC(=O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


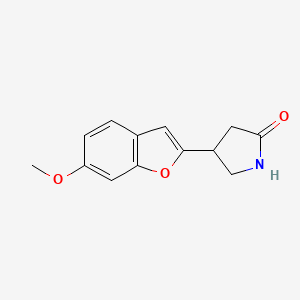
![N-{[3-(Propan-2-yl)phenyl]methyl}glycine](/img/structure/B14394946.png)
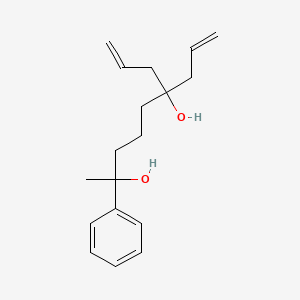

![3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide](/img/structure/B14394959.png)
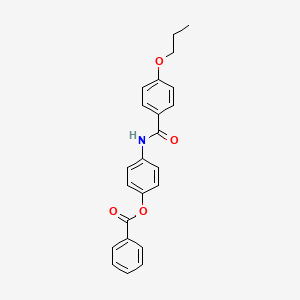
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol](/img/structure/B14394971.png)
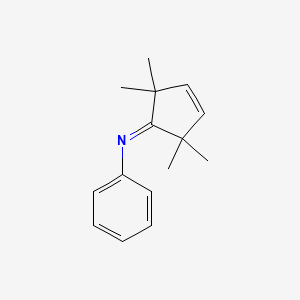
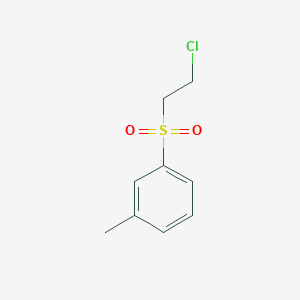
![sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14394995.png)

